
Mercury(1+), bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury(1+), bromo- is a chemical compound consisting of a mercury ion in the +1 oxidation state bonded to a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury(1+), bromo- can be synthesized through several methods. One common approach involves the reaction of mercury(II) oxide with bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction proceeds under reflux conditions, and the product is isolated by filtration and distillation .
Industrial Production Methods
Industrial production of Mercury(1+), bromo- typically involves large-scale reactions using similar methods as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Mercury(1+), bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of mercury.
Reduction: It can be reduced to elemental mercury.
Substitution: Mercury(1+), bromo- can participate in substitution reactions where the bromine atom is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Halide exchange reactions using other halogen sources like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Mercury compounds with different halides.
Scientific Research Applications
Mercury(1+), bromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and toxicity studies.
Industry: Utilized in the production of other mercury compounds and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which Mercury(1+), bromo- exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The pathways involved include oxidative stress and disruption of cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
Mercury(II) bromide: Contains mercury in the +2 oxidation state.
Mercury(I) chloride: Similar structure but with chloride instead of bromine.
Mercury(II) chloride: Another mercury compound with a different oxidation state and halide.
Uniqueness
Mercury(1+), bromo- is unique due to its specific oxidation state and the presence of bromine, which imparts distinct chemical properties and reactivity compared to other mercury compounds .
Properties
CAS No. |
12313-86-9 |
|---|---|
Molecular Formula |
BrHg+ |
Molecular Weight |
280.50 g/mol |
IUPAC Name |
bromomercury(1+) |
InChI |
InChI=1S/BrH.Hg/h1H;/q;+2/p-1 |
InChI Key |
YVBROGLPRDAOEA-UHFFFAOYSA-M |
Canonical SMILES |
Br[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


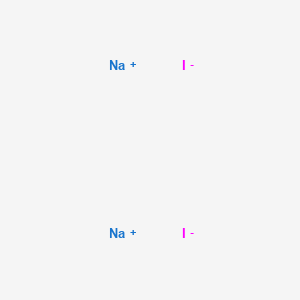

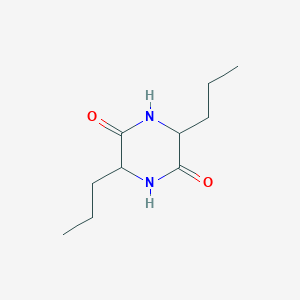
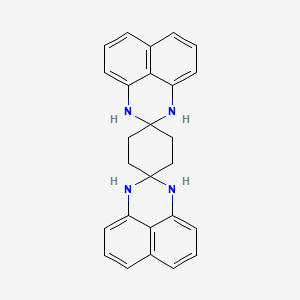
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
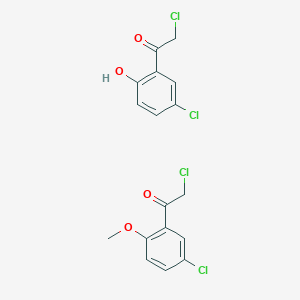
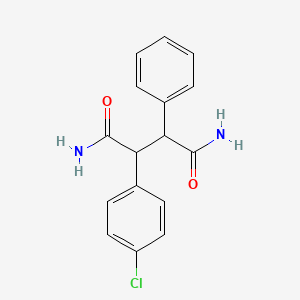

![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
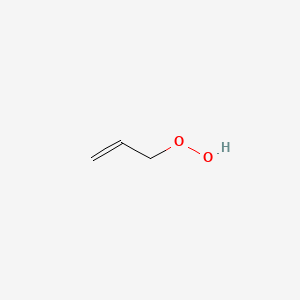
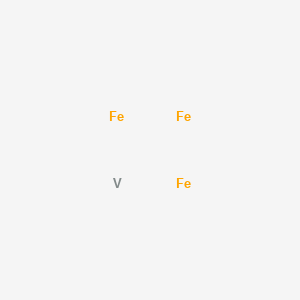
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
